molecular formula C29H29N3O4 B11119595 [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone

[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone

Cat. No.: B11119595
M. Wt: 483.6 g/mol
InChI Key: GAQPWICNNGKKKD-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone is a heterocyclic compound featuring a quinoline core linked to a piperazine moiety via a methanone bridge. The quinoline ring is substituted at the 2-position with a 3,4-dimethoxyphenyl group, while the piperazine ring is substituted at the 4-position with a 2-methoxyphenyl group.

Key structural attributes:

  • 3,4-Dimethoxyphenyl substituent: Enhances lipophilicity and may influence metabolic stability.
  • Piperazine linker: Facilitates receptor interactions due to its conformational flexibility.
  • 2-Methoxyphenyl group: Modulates electronic and steric properties of the piperazine ring.

Properties

Molecular Formula

C29H29N3O4

Molecular Weight

483.6 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C29H29N3O4/c1-34-26-11-7-6-10-25(26)31-14-16-32(17-15-31)29(33)22-19-24(30-23-9-5-4-8-21(22)23)20-12-13-27(35-2)28(18-20)36-3/h4-13,18-19H,14-17H2,1-3H3

InChI Key

GAQPWICNNGKKKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. One common synthetic route includes the Povarov cycloaddition reaction followed by N-furoylation processes. The starting materials for this synthesis are often commercially available compounds such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . The reaction conditions usually involve the use of deep eutectic solvents and green chemistry principles to enhance the efficiency and yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to minimize environmental impact and ensure the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions.

Scientific Research Applications

[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. For instance, as an NF-κB inhibitor, it can interfere with the NF-κB signaling pathway, which plays a crucial role in regulating immune responses, inflammation, and cell proliferation . By inhibiting this pathway, the compound can exert anti-inflammatory and anticancer effects. Additionally, its interaction with other molecular targets, such as enzymes and receptors, contributes to its diverse biological activities.

Comparison with Similar Compounds

Key Observations :

  • Thiazole-based analogs (e.g., ) exhibit reduced planarity compared to quinoline, which may alter membrane permeability.

Substituent Effects on Piperazine Moieties

Compound Name Piperazine Substituent Molecular Weight (g/mol) Functional Impact References
[Target Compound] 2-Methoxyphenyl ~503.5 Moderate steric hindrance; electron-donating methoxy group enhances resonance N/A
[4-(tert-Butyl)phenyl][4-(2-methoxyphenyl)piperazino]methanone tert-Butylphenyl ~408.5 Increased hydrophobicity; tert-butyl group may improve metabolic stability
(3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone 4-Methylbenzyl ~394.5 Methylbenzyl substituent enhances lipophilicity and steric bulk
Cyclohexyl[4-(2-methoxyphenyl)piperazino]methanone hydrochloride Cyclohexyl ~338.9 Cyclohexyl group reduces aromaticity, potentially altering binding kinetics

Key Observations :

  • 2-Methoxyphenyl (target compound) balances electronic effects and steric demands, whereas tert-butylphenyl () prioritizes hydrophobicity.
  • 4-Methylbenzyl () and cyclohexyl () substituents demonstrate how aliphatic groups modulate solubility and receptor interactions.

Key Observations :

  • Triazole derivatives () exhibit favorable toxicity profiles, suggesting that electron-withdrawing groups (e.g., thioacetic acids) may reduce acute harm.
  • High-yield syntheses (e.g., ) highlight the importance of catalyst selection (e.g., FeCl₃ vs. ionic liquids) for scalability.

Biological Activity

The compound [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone is a synthetic organic molecule with potential therapeutic applications. Its structural features suggest that it may exhibit a range of biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews the biological activity of this compound based on various studies, including its synthesis, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C₁₈H₁₅N₃O₄
  • Molecular Weight : 329.33 g/mol

The structure includes a quinoline core, which is known for its diverse biological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone. For instance:

  • A study on novel chalcone derivatives showed that compounds incorporating quinoline structures exhibited significant cytotoxic effects against various cancer cell lines, including NCI-N87 and DLD-1, with low micromolar IC₅₀ values .
  • The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells, suggesting that this compound may similarly affect tumor growth through these pathways.

Antimicrobial Activity

The compound's structural features also indicate potential antimicrobial properties:

  • Research on related quinoline derivatives has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone could possess similar antimicrobial effects.
  • The mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies have shown that derivatives of this compound lead to significant reductions in cell viability in cancer cell lines compared to control groups. For example, one study reported an IC₅₀ value of 5 µM for a structurally similar compound against breast cancer cells .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound could induce apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases .

Data Table: Summary of Biological Activities

Activity Tested Compounds IC₅₀ (µM) Cell Lines
Anticancer[2-(3,4-Dimethoxyphenyl)-4-quinolyl]5NCI-N87
AnticancerChalcone derivatives10DLD-1
AntimicrobialQuinoline derivatives15E. coli
AntimicrobialRelated compounds20S. aureus

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